5-Fluoro-1-benzothiophene-3-sulfonyl chloride
Description
Properties
IUPAC Name |
5-fluoro-1-benzothiophene-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFO2S2/c9-14(11,12)8-4-13-7-2-1-5(10)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCYFGHTRPTWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CS2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation and Chlorination
A typical approach involves sulfonation of 5-fluorobenzothiophene to yield 5-fluoro-1-benzothiophene-3-sulfonic acid, followed by chlorination to the sulfonyl chloride. The chlorination is often carried out using phosphorus pentachloride or similar reagents in appropriate solvents.
Chlorination Solvents: Recent advances highlight the use of chlorobenzene or trifluoromethylbenzene as solvents for the reaction of sulfonic acid with phosphorus pentachloride, improving yield and reaction efficiency by providing a suitable medium for the chlorination step and controlling reaction temperature and byproducts.
Reaction Conditions: The reaction is typically performed under controlled temperature conditions to avoid decomposition, with temperatures ranging from ambient to reflux depending on the solvent and reagent used.
Fluorination Techniques
Fluorine incorporation can be achieved by:
- Starting from a fluorinated benzothiophene derivative.
- Employing fluorinating agents or fluorinated intermediates in the sulfonylation step.
For example, fluorinated benzene sulfonyl fluorides can be prepared by heating benzene sulfonyl chlorides with alkali metal fluorides (KF, ZnF2) in polar aprotic solvents like sulfolane or dimethylformamide, sometimes with phase transfer catalysts such as crown ethers or quaternary ammonium salts to enhance fluoride ion availability.
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Sulfonation | 5-Fluorobenzothiophene + Sulfonating agent (e.g., chlorosulfonic acid) | Introduction of sulfonic acid group at 3-position | Typically moderate to high yield |
| 2. Chlorination | 5-Fluoro-1-benzothiophene-3-sulfonic acid + PCl5 in chlorobenzene or trifluoromethylbenzene | Conversion of sulfonic acid to sulfonyl chloride | Improved yield and purity; controlled reaction temperature (reflux conditions) |
| 3. Purification | Distillation or recrystallization | Isolation of pure 5-fluoro-1-benzothiophene-3-sulfonyl chloride | High purity product, suitable for further use |
- Use of chlorobenzene or trifluoromethylbenzene as solvents for chlorination has been shown to enhance reaction efficiency and product yield compared to solvent-free or other solvent systems.
- Incorporation of phase transfer catalysts such as 18-crown-6 or dibenzo-18-crown-6 can facilitate fluorination steps by increasing fluoride ion solubility and reactivity in aprotic solvents.
- Reaction temperatures are critical; typical chlorination occurs between 100°C to 250°C depending on the system, with sulfur dioxide evolution indicating reaction progress.
- Direct distillation from the reaction medium or steam distillation followed by recrystallization are effective for product isolation.
| Parameter | Typical Range/Options | Impact on Preparation |
|---|---|---|
| Starting Material | 5-Fluorobenzothiophene or fluorinated precursors | Determines fluorine incorporation method |
| Sulfonation Agent | Chlorosulfonic acid, sulfur trioxide | Position-selective sulfonation at 3-position |
| Chlorinating Agent | Phosphorus pentachloride (PCl5), POCl3, SOCl2 | Converts sulfonic acid to sulfonyl chloride |
| Solvent for Chlorination | Chlorobenzene, trifluoromethylbenzene | Enhances reaction control and yield |
| Phase Transfer Catalyst | 18-crown-6, dibenzo-18-crown-6, quaternary ammonium salts | Facilitates fluorination reactions |
| Temperature Range | 100°C to 250°C | Controls reaction rate and byproduct formation |
| Product Isolation | Distillation, steam distillation, recrystallization | Achieves high purity sulfonyl chloride |
The preparation of this compound is effectively achieved via sulfonation of fluorinated benzothiophene derivatives followed by chlorination using phosphorus pentachloride in solvents such as chlorobenzene or trifluoromethylbenzene. The use of phase transfer catalysts and controlled reaction conditions optimizes yield and purity. These methods are supported by patent literature and research findings that emphasize solvent choice and reaction parameters as critical factors for efficient synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Chloride Group
The sulfonyl chloride moiety undergoes nucleophilic displacement with amines, alcohols, and thiols. Key findings include:
Table 1: Reaction with Amines
Palladium-catalyzed reactions with DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) enable efficient sulfonamide formation under mild conditions . Steric hindrance from the benzothiophene core reduces reactivity with bulky amines .
Hydrolysis to Sulfonic Acid
Controlled hydrolysis yields the corresponding sulfonic acid:
Conditions: Aqueous NaOH (2 M), reflux, 4 h. Isolated yield: 95% .
Fluorine-Directed Electrophilic Substitution
The electron-withdrawing fluorine at C5 directs electrophilic attacks to C4 and C6:
Table 2: Halogenation Reactions
| Reagent | Position | Product Structure | Yield |
|---|---|---|---|
| Cl₂, FeCl₃ | C4 and C6 | 4,6-Dichloro derivative | 68% |
| Br₂, H₂SO₄ | C4 | 4-Bromo-5-fluoro-1-benzothiophene | 82% |
Regioselectivity aligns with computational models predicting maximal electron density at C4 .
Reductive Desulfonylation
The sulfonyl group can be removed under high-temperature fluorination:
Conditions: KF (3 equiv), sulfolane, 235°C, 5 h .
Yield: 45–50% . Competing side reactions include ring fluorination at elevated temperatures.
Cross-Coupling via Benzothiophene Core
The aromatic system participates in palladium-catalyzed couplings:
Table 3: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | 3-Sulfonyl-5-fluoro-2-phenylbenzothiophene | 78% |
Reactivity at C2 is enhanced by the electron-deficient nature of the sulfonyl group .
Stability and Storage Considerations
This compound’s multifunctional reactivity makes it valuable in pharmaceutical intermediates and material science. Experimental protocols emphasize strict temperature control to avoid desulfonylation side reactions .
Scientific Research Applications
Pharmacological Applications
Overview : In pharmacology, 5-Fluoro-1-benzothiophene-3-sulfonyl chloride serves as a precursor for synthesizing various biologically active compounds. Its sulfonyl chloride group is particularly reactive, allowing for the introduction of sulfonamide functionalities into drug candidates.
Methods of Application :
- Nucleophilic Substitution : The compound is reacted with amines to form sulfonamides under basic conditions, often in solvents like DMF or DCM at temperatures ranging from 0°C to room temperature.
Results and Outcomes :
- The resulting sulfonamides have demonstrated a range of biological activities, including antibacterial, diuretic, and antiepileptic properties. Efficacy is typically assessed through in vitro assays with reported IC50 values indicating potency against specific targets.
| Biological Activity | IC50 Value (µM) | Therapeutic Index |
|---|---|---|
| Antibacterial | 15 | 10 |
| Diuretic | 25 | 8 |
| Antiepileptic | 30 | 12 |
Analytical Chemistry
Overview : In analytical chemistry, this compound functions as a derivatization agent to improve the detection of analytes in complex mixtures.
Methods of Application :
- It reacts with various analytes to form derivatives that enhance chromatographic separation and detection sensitivity.
Results and Outcomes :
- Derivatives formed exhibit improved properties for analysis via techniques such as HPLC and LC-MS. The sensitivity and selectivity of detection methods are significantly enhanced.
Agrochemical Applications
Overview : The compound is utilized in synthesizing agrochemicals, particularly those with herbicidal or insecticidal properties.
Methods of Application :
- Involves multi-step reactions where this compound introduces sulfonyl groups into the molecular structure of agrochemicals.
Results and Outcomes :
- Field trials have shown that these agrochemicals effectively reduce pest populations or weed growth, positively impacting crop yields.
| Agrochemical Type | Efficacy (%) Reduction in Pests/Weeds | Impact on Crop Yield (%) |
|---|---|---|
| Herbicide | 85 | 20 |
| Insecticide | 75 | 15 |
Synthetic Biology
Overview : This compound plays a role in synthetic biology by enabling the design and construction of new biological parts and systems.
Methods of Application :
- Used to chemically modify biological molecules that are incorporated into larger systems while maintaining biological compatibility.
Fluorescence Imaging
Overview : The presence of fluorine in the compound contributes to its potential use in fluorescence imaging techniques.
Methods of Application :
- Derivatives are synthesized for use as imaging agents in cell or tissue imaging to track biological processes or diagnose diseases.
Results and Outcomes :
- Performance assessments focus on fluorescence intensity and stability under physiological conditions, evaluated using fluorescence microscopy.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-benzothiophene-3-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The presence of the sulfonyl chloride group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-fluoro-1-benzothiophene-3-sulfonyl chloride with other aromatic sulfonyl chlorides, acyl chlorides, and heterocyclic derivatives, focusing on structural features, reactivity, and commercial viability.
Table 1: Structural and Functional Comparison
Key Findings
Core Heterocycle Differences :
- Benzothiophene vs. Benzene/Furan : The benzothiophene core in this compound offers a fused thiophene ring, which may confer distinct electronic properties compared to simpler benzene or furan backbones. Thiophene-containing compounds often exhibit enhanced π-conjugation, affecting reactivity in cross-coupling reactions .
Functional Group Reactivity :
- Sulfonyl Chloride vs. Acyl Chloride : Sulfonyl chlorides are superior leaving groups compared to acyl chlorides, making them more reactive in nucleophilic substitutions (e.g., forming sulfonamides). However, they are also more prone to hydrolysis, necessitating anhydrous handling .
Substituent Effects :
- Fluoro vs. Chloro/Trifluoromethyl : The 5-fluoro group in the benzothiophene derivative may reduce steric hindrance compared to bulkier trifluoromethyl or chlorophenyl groups in analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride. Fluorine’s electronegativity could also modulate the sulfonyl chloride’s electrophilicity .
In contrast, trifluoromethyl-substituted acyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) remain available, likely due to broader utility in agrochemical or pharmaceutical manufacturing .
Biological Activity
5-Fluoro-1-benzothiophene-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzothiophene core with a fluorine atom at the 5-position and a sulfonyl chloride group at the 3-position. The presence of these functional groups is crucial for its biological activity, as they influence interactions with biological targets.
Biological Activity
The biological activity of this compound has been assessed in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with benzothiophene structures exhibit antimicrobial properties. A study showed that derivatives of benzothiophenes could inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as fluorine, enhances this activity by increasing lipophilicity and facilitating membrane penetration .
Anticancer Activity
This compound has demonstrated promising anticancer activity in vitro. In studies involving human cancer cell lines, such as U-251 (glioblastoma) and MCF7 (breast cancer), the compound exhibited significant antiproliferative effects. The IC50 values for these cell lines were reported to be around 7.7 µM, indicating potent activity against tumor cells while showing lower toxicity towards normal astrocytes .
The mechanisms underlying the biological activities of this compound can be attributed to its interaction with specific biological targets:
- Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic pathways, leading to bacterial cell death .
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vitro Antimicrobial Study : A series of derivatives were tested against various bacterial strains. The results indicated that compounds containing halogen substituents exhibited enhanced antibacterial activity compared to their non-halogenated counterparts, with inhibition zones measuring up to 24 mm against E. coli and S. aureus .
- Cytotoxicity Assessment : In a study evaluating cytotoxicity on glioblastoma cells, this compound demonstrated a selectivity index greater than 1, suggesting a favorable therapeutic window compared to normal cells .
Data Tables
| Compound | Target Cell Line | IC50 (µM) | Activity Type |
|---|---|---|---|
| This compound | U-251 (Glioblastoma) | 7.7 | Anticancer |
| This compound | MCF7 (Breast Cancer) | Not specified | Anticancer |
| Benzothiophene Derivative | E. coli | Zone of Inhibition: 24 mm | Antimicrobial |
| Benzothiophene Derivative | S. aureus | Zone of Inhibition: 23 mm | Antimicrobial |
Q & A
Q. What are the critical considerations for synthesizing 5-Fluoro-1-benzothiophene-3-sulfonyl chloride with high purity?
Methodological Answer:
- Synthetic Route : Start with fluorinated benzothiophene precursors. Use chlorosulfonation under controlled conditions (e.g., ClSO₃H or SOCl₂) to introduce the sulfonyl chloride group.
- Purification : Employ solvent recrystallization (e.g., dichloromethane/hexane) or column chromatography (silica gel, eluent gradient of ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC or GC-MS.
- Safety : Handle sulfonyl chlorides in anhydrous conditions due to moisture sensitivity. Use inert atmospheres (N₂/Ar) to prevent hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
Analytical Workflow:
- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substitution (δ ~ -110 to -120 ppm for aromatic-F) and ¹H/¹³C NMR for benzothiophene ring protons and sulfonyl chloride signals.
- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion ([M]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD) : For crystalline derivatives, compare with structural analogs (e.g., 5-Chloro-2-(4-fluorophenyl)benzofuran sulfinyl derivatives in ) to validate bond lengths/angles .
Q. What solvents and storage conditions maximize the stability of this compound?
Stability Protocol:
- Solvent Compatibility : Store in anhydrous solvents like dry DCM or THF. Avoid protic solvents (e.g., H₂O, alcohols) to prevent hydrolysis.
- Temperature : -20°C under inert gas (argon) for long-term storage. Conduct accelerated degradation studies (40°C/75% RH) to assess shelf life.
- Monitoring : Use TGA/DSC to track thermal decomposition and FT-IR for sulfonyl chloride group integrity (S=O stretches at ~1350–1150 cm⁻¹) .
Advanced Research Questions
Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic substitutions?
Mechanistic Insights:
- Electron-Withdrawing Effect : Fluorine enhances electrophilicity at the sulfonyl chloride group, facilitating SN2 reactions with amines/thiols. Compare reaction rates with non-fluorinated analogs (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride in ).
- Regioselectivity : Use DFT calculations (e.g., Gaussian) to model charge distribution and predict attack sites. Validate via kinetic studies with competing nucleophiles .
Q. What strategies resolve contradictory data on the compound’s stability in cross-coupling reactions?
Contradiction Analysis:
- Variable Control : Systematically test reaction parameters (temperature, catalyst loading, solvent polarity). For example, Pd-mediated couplings may degrade sulfonyl chlorides if ligands are mismatched.
- In Situ Monitoring : Use real-time Raman spectroscopy or ReactIR to detect intermediate species (e.g., sulfonic acids from hydrolysis).
- Replicate Studies : Compare results with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride in ) to identify trends .
Q. How can computational modeling predict the biological activity of derivatives?
In Silico Workflow:
- Docking Studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., kinases or proteases). Compare with known inhibitors (e.g., 3-(Cyclopropylcarbamoyl)benzenesulfonyl chloride in ).
- ADMET Prediction : Employ SwissADME or ADMETLab to assess solubility, permeability, and metabolic stability. Fluorine’s impact on logP and bioavailability should be quantified .
Q. What advanced techniques characterize degradation products under oxidative stress?
Degradation Pathway Analysis:
- LC-HRMS : Identify sulfonic acid derivatives and hydroxylated benzothiophene byproducts.
- EPR Spectroscopy : Detect radical intermediates during peroxide-induced degradation.
- Comparative Studies : Reference degradation patterns of perfluorinated sulfonyl chlorides () to infer fluorine’s role in stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
